3-Phenylpyridazine
Overview
Description
3-Phenylpyridazine is a heterocyclic compound that features a pyridazine ring substituted with a phenyl group at the third position. Pyridazine derivatives, including this compound, are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications .
Mechanism of Action
Target of Action
3-Phenylpyridazine has been identified as an important structural element in ligands that bind to the bromodomains (BRDs) of SWI/SNF-related matrix-associated actin-dependent regulator of chromatin A2 (SMARCA2, BRM) and SMARCA4 (BRG1) and the fifth bromodomain of (polybromo-1) bromodomain 5 (PBRM1(5)) . These targets play a crucial role in the regulation of gene expression, and their dysregulation can lead to various diseases, including cancer.
Mode of Action
It is known that pyridazinone derivatives, which include this compound, have the capacity to inhibit calcium ion influx . This inhibition is crucial for the activation of various cellular processes, including platelet aggregation .
Biochemical Pathways
This compound likely affects multiple biochemical pathways due to its broad spectrum of activity. For instance, by inhibiting calcium ion influx, it can impact the signaling pathways that rely on calcium as a secondary messenger . Moreover, its interaction with bromodomains can influence the epigenetic regulation of gene expression .
Pharmacokinetics
The pyridazinone nucleus, which is part of the this compound structure, is known for its diverse pharmacological activities , suggesting that it may have favorable ADME properties.
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given its broad range of pharmacological activities. For instance, its capacity to inhibit calcium ion influx can lead to the suppression of platelet aggregation . Additionally, its interaction with bromodomains can alter the epigenetic landscape of cells, potentially influencing gene expression and cellular function .
Biochemical Analysis
Biochemical Properties
3-Phenylpyridazine interacts with various enzymes, proteins, and other biomolecules. It has been found to exhibit a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other anticipated biological activities
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific cellular effects of this compound are still being explored.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors . This can also include any effects on metabolic flux or metabolite levels
Transport and Distribution
This compound is transported and distributed within cells and tissues . This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenylpyridazine typically involves the cyclization of hydrazine derivatives with appropriate diketones or ketoesters. One common method includes the reaction of phenylhydrazine with 1,2-diketones under acidic or basic conditions to form the pyridazine ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 3-Phenylpyridazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyridazinone derivatives.
Reduction: Reduction reactions can convert it into dihydropyridazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under controlled conditions.
Major Products:
Oxidation: Pyridazinone derivatives.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted pyridazine derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studies have shown its potential as an antimicrobial and anticancer agent.
Medicine: It has been investigated for its anti-inflammatory, analgesic, and antihypertensive properties.
Industry: Used in the development of agrochemicals and pharmaceuticals
Comparison with Similar Compounds
Pyridazine: A parent compound with similar pharmacological properties.
Pyridazinone: A derivative with a keto group, known for its broad spectrum of biological activities.
Phenylpyridazine Derivatives: Compounds with different substituents on the phenyl or pyridazine ring, exhibiting varied pharmacological effects
Uniqueness: 3-Phenylpyridazine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other pyridazine derivatives .
Properties
IUPAC Name |
3-phenylpyridazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2/c1-2-5-9(6-3-1)10-7-4-8-11-12-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWSSUYOEOWLFEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20164799 | |
Record name | 3-Phenylpyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20164799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15150-84-2 | |
Record name | 3-Phenylpyridazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015150842 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Phenylpyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20164799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-PHENYLPYRIDAZINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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